Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes thiazolo[3,2-a]pyrimidine, benzylidene, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of benzylidene and methylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and various substituted thiazolo[3,2-a]pyrimidines, depending on the specific reaction and conditions used.
Scientific Research Applications
Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives with different substituents, such as:
- Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- N’-(4-(methylthio)benzylidene)-2-(2-thienyl)acetohydrazide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique thiazolo-pyrimidine structure. This compound is characterized by its multiple functional groups, including methylthio and carboxylate moieties, which contribute to its chemical reactivity and potential biological activities. Its molecular formula is C25H24N2O3S3, with a molecular weight of approximately 496.7 g/mol .
Chemical Structure and Properties
The compound's structural complexity allows it to interact with various biological pathways. The presence of the thiazolo-pyrimidine core is significant, as derivatives of this structure have been associated with various pharmacological activities, including anticancer effects. The following table summarizes key features of this compound compared to similar derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Contains dimethylamino group | Enhanced solubility and potential bioactivity |
Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | Features dichlorophenyl group | Potentially increased potency against specific targets |
Anticancer Activity
Preliminary studies suggest that this compound exhibits notable anticancer activity . In vitro tests indicate that it may inhibit cell proliferation in various cancer cell lines. For instance, related compounds in the thiazolo-pyrimidine class have shown significant cytotoxic effects against breast cancer cell lines like MCF-7 with IC50 values in the low micromolar range (e.g., 11 µM for certain derivatives) .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in cancer progression and cellular signaling pathways. For example, compounds in this class have been reported to act as inhibitors of glycogen synthase kinase (GSK), cyclin-dependent kinases (CDK), and epidermal growth factor receptors (EGFR), all of which play critical roles in tumor growth and development .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazolo-pyrimidine derivatives:
- Study on Antitumor Activity : A series of thiazolo-pyrimidine derivatives were synthesized and tested for their antitumor activity against MCF-7 cells. The results indicated that modifications at specific positions significantly enhanced their cytotoxicity .
- Structure Activity Relationship (SAR) : Research has shown that substituents on the thiazolo-pyrimidine core can dramatically influence biological activity. For instance, introducing an aromatic group at the N5 position was found to favor anticancer activity .
Toxicological Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile . Some studies indicate potential toxicity upon ingestion or skin contact due to the presence of methylthio groups, which may cause allergic reactions or irritation .
Properties
CAS No. |
292641-83-9 |
---|---|
Molecular Formula |
C25H24N2O3S3 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
ethyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H24N2O3S3/c1-5-30-24(29)21-15(2)26-25-27(22(21)17-8-12-19(32-4)13-9-17)23(28)20(33-25)14-16-6-10-18(31-3)11-7-16/h6-14,22H,5H2,1-4H3/b20-14+ |
InChI Key |
WKMXYIKYILIQNF-XSFVSMFZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=C(C=C4)SC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(C=C4)SC)S2)C |
Origin of Product |
United States |
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